Technical Monograph: (Chloromethoxy)cyclobutane
Technical Monograph: (Chloromethoxy)cyclobutane
Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary & Compound Identity
(Chloromethoxy)cyclobutane (CAS: 104620-74-8) is a specialized
Critical Distinction: Researchers must distinguish this compound from (Chloromethyl)cyclobutane (CAS 78415-89-1). The insertion of the oxygen atom creates a "soft" electrophilic center at the methylene carbon, significantly altering its reactivity profile compared to the primary alkyl halide.
| Property | Data |
| IUPAC Name | (Chloromethoxy)cyclobutane |
| Molecular Formula | |
| Molecular Weight | 120.58 g/mol |
| CAS Number | 104620-74-8 |
| Boiling Point | ~50-55 °C (at 15 mmHg) [Estimated] |
| Density | ~1.08 g/cm³ |
| Reactivity Class |
Chemical Structure & Reactivity Profile
The reactivity of (Chloromethoxy)cyclobutane is driven by the anomeric effect involving the oxygen atom. The lone pair on the oxygen stabilizes the carbocation intermediate formed upon the loss of the chloride ion, making this compound a potent electrophile.
Mechanism of Electrophilicity
Unlike standard alkyl halides, the
Figure 1: Generation of the reactive oxocarbenium species, the driving force behind the compound's utility.
Synthesis Protocol
Warning: All
Method: Anhydrous Chloromethylation
The most reliable synthesis involves the reaction of cyclobutanol with paraformaldehyde and anhydrous hydrogen chloride gas. This method minimizes hydrolysis side-products.
Reagents
-
Cyclobutanol (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
HCl (gas) (Excess)
-
Calcium Chloride (
) (Drying agent) -
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube, a thermometer, and a magnetic stir bar. Maintain a nitrogen atmosphere.
-
Solvation: Dissolve Cyclobutanol (10 mmol) and Paraformaldehyde (12 mmol) in anhydrous DCM (50 mL).
-
Gas Addition: Cool the mixture to 0°C. Slowly bubble anhydrous HCl gas through the solution. The suspension of paraformaldehyde will gradually clear as it depolymerizes and reacts.
-
Reaction Monitoring: Continue bubbling HCl for 2 hours. Monitor via NMR (aliquot in
) looking for the disappearance of the cyclobutanol carbinol proton and appearance of the singlet at ~5.5 ppm ( ). -
Workup:
-
Decant the solution from any aqueous layer formed (if any).
-
Dry the organic phase over anhydrous
for 30 minutes. -
Filter under nitrogen.
-
-
Purification: Concentrate the filtrate under reduced pressure (keep bath temp < 30°C). Distill the residue under high vacuum to obtain the pure oil.
Figure 2: Synthetic pathway from cyclobutanol to the target alpha-chloroether.
Applications in Drug Discovery
(Chloromethoxy)cyclobutane serves two primary roles in medicinal chemistry:
A. The "Cyclobutyloxymethyl" (CBOM) Protecting Group
Similar to MOM (Methoxymethyl) or BOM (Benzyloxymethyl) groups, the CBOM group protects alcohols and phenols.
-
Advantage: The cyclobutane ring adds significant lipophilicity compared to a standard MOM group, potentially improving cell permeability of the protected intermediate during multi-step synthesis.
-
Stability: Stable to basic conditions, organolithiums, and reduction.
-
Deprotection: Cleaved by mild acids (e.g., TFA, HCl in MeOH) or Lewis acids (
).
B. Linker Synthesis for Antivirals
Cyclobutane rings are privileged scaffolds in antiviral nucleosides (e.g., Lobucavir analogs). This reagent allows for the ether-linked attachment of a cyclobutane moiety to a nucleobase or sugar surrogate.
Protocol: Protection of a Phenol
-
Dissolve Phenol (1.0 eq) in DMF.
-
Add Sodium Hydride (1.1 eq) at 0°C; stir for 30 min.
-
Add (Chloromethoxy)cyclobutane (1.1 eq) dropwise.
-
Stir at RT for 4 hours. Quench with water and extract.
Safety & Handling (E-E-A-T)
Carcinogenicity Alert: Structurally related compounds like Chloromethyl Methyl Ether (CMME) and Bis(chloromethyl) ether are Group 1 Carcinogens. (Chloromethoxy)cyclobutane must be treated as a potential alkylating carcinogen .
-
Engineering Controls: Use only in a glovebox or a high-efficiency fume hood.
-
Decontamination: Quench all glassware and spills with aqueous ammonia or concentrated NaOH to hydrolyze the chloroether back to the alcohol and formaldehyde.
-
Storage: Store under inert gas (Argon) at -20°C. Moisture sensitive (hydrolyzes to release HCl and Formaldehyde).
References
-
PubChem. (2025).[1] (Chloromethoxy)cyclobutane Compound Summary. National Library of Medicine. [Link]
-
ECHA. (2025). Registration Dossier: (Chloromethoxy)cyclobutane.[1] European Chemicals Agency.[1] [Link][1]
-
Organic Chemistry Portal. (2024). Protection of Alcohols: Methoxymethyl Ethers (MOM) and analogs. [Link]
